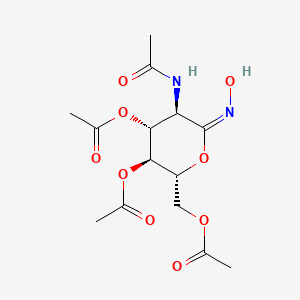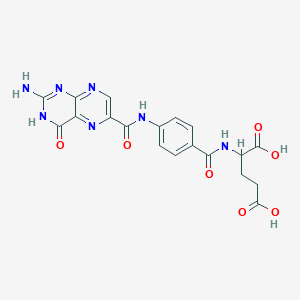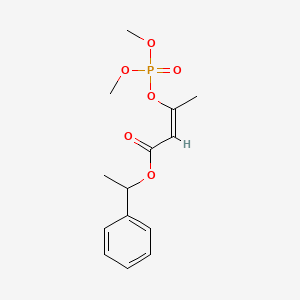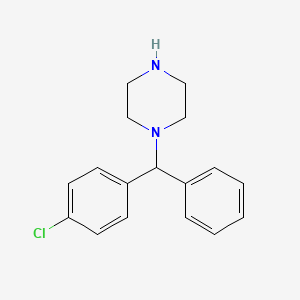![molecular formula C10H15D3O B1148075 1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol CAS No. 203633-12-9](/img/structure/B1148075.png)
1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves meticulous processes that can be inferred to apply to the target compound. For instance, the hydrocarbonylation of prop-2-ene-1-ol catalyzed by rhodium triethylphosphine complexes highlights a method that might be adapted for synthesizing our compound of interest, with the process producing key intermediates such as 2-methylpropan-1-ol under specific conditions (Simpson et al., 1996).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated through spectroscopic methods, as seen in studies like the one on 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-α(β)-ols, which employed IR, 1H, and 13C NMR spectroscopy to determine the flattened chair-chair conformation of the cyclohexane ring (Iriepa et al., 1992). Similar methodologies could be applied to our compound for detailed structural insights.
Chemical Reactions and Properties
Chemical properties of similar molecules, such as their reactivity in cascade reactions forming tricyclic systems, provide a foundation for understanding potential reactions. For example, the cascade reaction of alkynols with 1-(2-aminophenyl)prop-2-ynols forms a fused tricyclic system, indicating the complex reactivity pathways that could be expected (Mao et al., 2017).
Physical Properties Analysis
The physical properties of related compounds, such as densities, viscosities, and refractive indexes, have been measured across various temperatures and compositions, providing a basis for predicting the behavior of our compound under different conditions (Aralaguppi & Baragi, 2006).
Chemical Properties Analysis
The chemical behavior of molecules similar to our compound can be inferred from studies on, for example, the thermal isomerizations of 2-d-1-(E)-propenylcyclobutanes to 4-d-3-methylcyclohexenes, which shed light on potential isomerization and rearrangement reactions relevant to the compound's chemical properties (Baldwin & Fede, 2006).
Aplicaciones Científicas De Investigación
Volatile Organic Compounds in Medical Diagnostics
Research into volatile organic compounds (VOCs) like "1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol" has shown promise in medical diagnostics, particularly in non-invasive methods for diagnosing and monitoring irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). Volatomics, the study of these compounds, leverages VOCs detected in breath and fecal samples as biomarkers. The use of such compounds for diagnosis and patient monitoring highlights the potential for personalized medicine approaches. This application demonstrates the utility of VOCs in distinguishing between IBS, IBD, and healthy individuals with significant accuracy, underscoring the potential of VOCs in clinical diagnostics and management of gastrointestinal diseases (Van Malderen et al., 2020).
Catalytic Oxidation in Chemical Industry
The controlled and selective catalytic oxidation of cyclohexene, a reaction in which compounds similar to "1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol" may play a role, is critical for producing various chemical intermediates used across the chemical industry. This process is key for synthesizing intermediates with different oxidation states and functional groups, which have broad applications in creating pharmaceuticals, plastics, and other materials. Such research underscores the importance of developing synthetic methods that are selective, efficient, and environmentally friendly, highlighting the compound's relevance in industrial applications (Cao et al., 2018).
Triazole Derivatives in Pharmaceutical Development
The exploration of triazole derivatives, which include structural motifs related to "1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol," has been significant in drug discovery. These compounds exhibit a wide range of biological activities and have been the focus of numerous patents and research studies aimed at developing new therapeutic agents. The structural variability and potential for diverse biological activity make triazole derivatives a valuable area of study for pharmaceutical development, with implications for treating a variety of conditions (Ferreira et al., 2013).
Downstream Processing of Biologically Produced Diols
In biotechnology, the downstream processing of biologically produced diols, for which "1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol" might serve as a model or related compound, is critical for applications in bio-based materials and chemicals. This area of research addresses the challenges of separating and purifying diols from fermentation broth, a process that significantly impacts the cost and feasibility of microbial production of bio-based chemicals. Such studies are crucial for advancing the sustainability and economic viability of bio-based production processes (Xiu & Zeng, 2008).
Propiedades
IUPAC Name |
1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/t9-/m1/s1/i2D3/t9-,10? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOACPNHFRMFPN-DPIUJBPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)([C@H]1CCC(=CC1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





